2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride
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Overview
Description
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of multiple fluorine atoms attached to a cyclopentadiene ring, along with a carbonyl fluoride group. The high electronegativity of fluorine atoms imparts distinct chemical behavior to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride typically involves the fluorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclopentadiene is fluorinated in the presence of a catalyst. The use of advanced fluorination techniques and catalysts helps in achieving high yields and purity of the final product. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions due to the presence of the conjugated diene system.
Oxidation and Reduction Reactions: The carbonyl fluoride group can undergo oxidation or reduction, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Diels-Alder reactions typically require dienophiles such as maleic anhydride or acrylonitrile. Oxidation reactions may involve oxidizing agents like potassium permanganate (KMnO4), while reduction reactions may use reducing agents like lithium aluminum hydride (LiAlH4) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or alcohols, while Diels-Alder reactions produce cycloaddition products with six-membered rings .
Scientific Research Applications
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride involves its interaction with molecular targets through its reactive fluorine atoms and carbonyl fluoride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition, protein modification, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene: Similar structure but lacks the carbonyl fluoride group.
2,3,4,5-Tetrafluorocyclopenta-1,3-diene: Contains one less fluorine atom, resulting in different reactivity.
Hexafluorocyclopentadiene: Fully fluorinated cyclopentadiene with distinct chemical properties.
Uniqueness
2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride is unique due to the presence of both multiple fluorine atoms and a carbonyl fluoride group. This combination imparts specific reactivity and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
74415-71-7 |
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Molecular Formula |
C6F6O |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2,3,4,5,5-pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride |
InChI |
InChI=1S/C6F6O/c7-2-1(5(10)13)6(11,12)4(9)3(2)8 |
InChI Key |
IWZFLSLHNUODLH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C1F)F)(F)F)C(=O)F)F |
Origin of Product |
United States |
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